Hydroxocobalamin

Descripción general

Descripción

Hidroxicobalamina, también conocida como vitamina B12a, es una forma natural de vitamina B12 y un miembro de la familia de compuestos de cobalamina. Es una vitamina soluble en agua que se encuentra en los alimentos y se utiliza como suplemento dietético. La hidroxicobalamina es esencial para la síntesis de ADN, la formación de glóbulos rojos y la función neurológica. Se utiliza comúnmente para tratar la deficiencia de vitamina B12, la anemia perniciosa y la intoxicación por cianuro .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La hidroxicobalamina se puede sintetizar a partir de cianocobalamina mediante un proceso de reducción. Un método común implica el uso de gránulos de zinc y ácido clorhídrico para generar hidrógeno naciente, que reduce la cianocobalamina a hidroxicobalamina .

Métodos de producción industrial: Comercialmente, la hidroxicobalamina se produce utilizando fermentación bacteriana. Se cultivan cepas específicas de bacterias para producir cobalaminas, que luego se extraen y purifican para obtener hidroxicobalamina . El proceso implica varios pasos, incluida la fermentación, la extracción, la purificación y la cristalización.

Análisis De Reacciones Químicas

Cyanide Neutralization via Ligand Exchange

Hydroxocobalamin’s primary therapeutic mechanism involves binding cyanide (CN⁻) to form non-toxic cyanocobalamin (vitamin B₁₂). The cobalt(III) center in this compound replaces its hydroxyl ligand with cyanide in a substitution reaction:

Key Data :

-

Stoichiometry : 1 mole of this compound binds 1 mole of cyanide .

-

Intracellular Efficacy : Ex vivo studies show a 75% reduction in intracellular cyanide levels in fibroblasts incubated with 500 µM cyanide, accompanied by cyanocobalamin formation (intracellular/extracellular ratio: 158) .

| Parameter | Value | Source |

|---|---|---|

| Molar Binding Ratio | 1:1 (OHCbl:CN⁻) | |

| Mass Efficiency | 52 g OHCbl per 1 g CN⁻ | |

| Intracellular CN⁻ Reduction | 75% (500 µM CN⁻ exposure) |

Enzymatic Cofactor Activity

This compound serves as a precursor to active coenzymes in two critical metabolic reactions:

Methylmalonyl-CoA Mutase Reaction

Converts methylmalonyl-CoA to succinyl-CoA in mitochondrial lipid/carbohydrate metabolism:

AdoCbl = adenosylcobalamin (derived from this compound) .

Methionine Synthase Activation

Facilitates remethylation of homocysteine to methionine in cytosolic one-carbon metabolism:

MeCbl = methylcobalamin (derived from this compound) .

Key Findings :

-

This compound’s higher affinity for transcobalamin II enhances cellular uptake compared to cyanocobalamin .

-

Deficiency disrupts DNA synthesis, hematopoiesis, and neurologic function .

Nitric Oxide (NO) Scavenging

This compound binds nitric oxide, forming nitrosylcobalamin, which may mitigate vasodilation in cyanide poisoning:

Pharmacokinetic Interactions

This compound’s deep red color and cobalt center interfere with laboratory assays, including:

-

Colorimetric Tests : Falsely elevates creatinine, bilirubin, and iron .

-

Co-oximetry : Alters carboxyhemoglobin and methemoglobin readings .

| Affected Assay | Interference Mechanism | Duration |

|---|---|---|

| Serum Creatinine | Chromatic overlap | Up to 72 hrs |

| Carboxyhemoglobin | Spectral absorption shift | Up to 24 hrs |

| Magnesium | Chelation with cobalt | Variable |

Redox Reactivity

Cobalt’s redox activity allows this compound to participate in electron transfer:

-

Oxidation : Co³⁺ stabilizes the corrin ring, resisting reduction under physiological conditions .

-

Reduction : In acidic environments, Co³⁺ may reduce to Co²⁺, altering ligand affinity .

Synthetic Modifications

This compound undergoes structural modifications to form derivatives:

Aplicaciones Científicas De Investigación

Treatment of Vitamin B12 Deficiency

Indications:

Hydroxocobalamin is primarily indicated for the treatment of vitamin B12 deficiency, which can result from various conditions such as pernicious anemia, malabsorption syndromes, and restrictive diets (e.g., veganism). It is administered intramuscularly or intravenously to restore adequate levels of vitamin B12 in the body .

Mechanism of Action:

this compound acts as a precursor to biologically active forms of vitamin B12 (methylcobalamin and adenosylcobalamin), essential for DNA synthesis and metabolism of fatty acids and amino acids. It facilitates the conversion of homocysteine to methionine and methylmalonate to succinate, processes vital for cellular function and neurological health .

Case Studies:

- A study demonstrated that patients with severe vitamin B12 deficiency responded positively to this compound treatment, showing significant increases in plasma cobalamin concentrations after administration .

- Another report indicated that intranasal administration of this compound resulted in rapid absorption and sustained elevation of vitamin B12 levels in patients unable to receive intramuscular injections due to medical constraints .

Cyanide Poisoning Antidote

Indications:

this compound is also approved as an antidote for cyanide poisoning. It binds to cyanide ions to form non-toxic cyanocobalamin, which is then excreted in urine .

Mechanism of Action:

In cases of cyanide toxicity, this compound detoxifies cyanide by binding to it through its cobalt ion. This process prevents cyanide from inhibiting cytochrome c oxidase in the electron transport chain, thereby restoring cellular respiration and preventing fatal outcomes .

Case Studies:

- Clinical reports have documented successful outcomes in patients treated with this compound following acute cyanide exposure, highlighting its efficacy and safety as an antidote .

Neurological Applications

Indications:

Emerging research suggests potential benefits of this compound in treating neurological disorders associated with vitamin B12 deficiency. This includes conditions such as Leber's hereditary optic neuropathy and other neuropathies linked to inadequate vitamin B12 levels .

Mechanism of Action:

Vitamin B12 plays a crucial role in myelin sheath formation and maintenance; thus, adequate levels are essential for neurological health. This compound supplementation may help mitigate neurological symptoms by restoring normal metabolic functions related to nerve health .

Case Studies:

- Observational studies indicate that patients with neurological symptoms related to vitamin B12 deficiency improved following this compound treatment, emphasizing its importance in managing such conditions .

Other Potential Applications

This compound has been investigated for various off-label uses:

- Septic Shock Management: High-dose intravenous this compound has been explored for its potential benefits in septic shock by scavenging hydrogen sulfide (H2S) and restoring vascular tone .

- Chronic Fatigue Syndrome: Some studies suggest that this compound may alleviate symptoms associated with chronic fatigue syndrome due to its role in energy metabolism .

Data Summary Table

Mecanismo De Acción

La hidroxicobalamina ejerce sus efectos actuando como una coenzima en varios procesos metabólicos. Participa en la conversión de homocisteína a metionina, que es esencial para la síntesis de ADN y la metilación. La hidroxicobalamina también se une a los iones cianuro, formando cianocobalamina, que luego se excreta en la orina. Este mecanismo es particularmente útil para tratar la intoxicación por cianuro .

Comparación Con Compuestos Similares

La hidroxicobalamina es una de las varias formas de vitamina B12, que incluyen:

Cianocobalamina: Una forma sintética de vitamina B12 comúnmente utilizada en suplementos.

Metilcobalamina: Una forma de coenzima natural de vitamina B12 involucrada en reacciones de metilación.

Adenosilcobalamina: Otra forma de coenzima natural involucrada en el metabolismo energético

Singularidad: La hidroxicobalamina es única en su capacidad para unirse a los iones cianuro, lo que la hace particularmente eficaz para tratar la intoxicación por cianuro. También tiene una vida media más larga en comparación con otras formas de vitamina B12, lo que permite una dosificación menos frecuente .

Compuestos similares:

- Cianocobalamina

- Metilcobalamina

- Adenosilcobalamina

La hidroxicobalamina destaca por su ocurrencia natural, vida media más larga y capacidad única para desintoxicar el cianuro.

Actividad Biológica

Hydroxocobalamin (OHCbl) is a derivative of vitamin B12 that plays a significant role in various biological processes, particularly in the treatment of cyanide poisoning and as a therapeutic agent for vitamin B12 deficiency. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, pharmacokinetics, and case studies.

This compound exhibits several biological activities through its interaction with different biochemical pathways:

- Cyanide Detoxification : this compound binds with cyanide ions to form non-toxic cyanocobalamin, effectively detoxifying cyanide in the body. One mole of this compound can bind one mole of cyanide, making it an effective antidote for cyanide poisoning .

- Nitric Oxide Scavenging : In addition to its role in cyanide detoxification, this compound can bind nitric oxide (NO), which may be beneficial in conditions characterized by excessive NO production, such as septic shock .

- Vitamin B12 Activity : As a precursor to active forms of vitamin B12, this compound is involved in critical metabolic processes, including DNA synthesis and methylation reactions. It serves as a cofactor for enzymes like methionine synthase and L-methylmalonyl-CoA mutase .

Pharmacokinetics

This compound has distinct pharmacokinetic properties compared to other forms of vitamin B12:

- Absorption and Distribution : Following intramuscular injection, this compound results in significantly higher serum levels of vitamin B12 compared to cyanocobalamin. Studies have shown that this compound leads to a 1.8 to 4.1 times increase in serum levels within five hours post-injection .

- Urinary Excretion : this compound exhibits a slower rate of urinary excretion than cyanocobalamin. After administration, only 16% to 27% is lost in urine over 72 hours, compared to 60% to 69% for cyanocobalamin .

- Biological Half-Life : The biological half-life of this compound is prolonged compared to cyanocobalamin. This characteristic allows for sustained therapeutic effects over time, making it advantageous for treating deficiencies and acute conditions .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Cyanide Poisoning : this compound is the first-line treatment for acute cyanide poisoning. Clinical studies demonstrate its effectiveness in rapidly decreasing serum lactate levels and improving metabolic acidosis following cyanide exposure .

- Septic Shock : Recent studies indicate that this compound provides hemodynamic benefits in patients with refractory septic shock. A retrospective analysis showed significant increases in mean arterial pressure (MAP) after administration, suggesting its role as a rescue therapy when high-dose vasopressors are employed .

- Vitamin B12 Deficiency : this compound is also used to treat vitamin B12 deficiency, particularly in patients with malabsorption syndromes or those requiring long-term therapy. High-dose regimens have been shown to rapidly correct biochemical abnormalities associated with cobalamin deficiency .

Case Studies

Several case studies highlight the efficacy and safety of this compound:

- Acute Cyanide Poisoning : A report on a patient who ingested potassium cyanide showed that administration of this compound resulted in normalization of blood gases and lactate levels without neurological sequelae after five months .

- Refractory Septic Shock : A study involving 26 patients demonstrated that this compound administration led to sustained increases in MAP over 24 hours, providing critical time for further interventions .

- CblC Deficiency : In a family with cobalamin metabolism disorders, high-dose this compound resulted in rapid biochemical correction and significant improvement in neurological symptoms across multiple siblings .

Summary Table of Biological Activities

| Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Cyanide Detoxification | Binds cyanide to form non-toxic cyanocobalamin | First-line treatment for cyanide poisoning |

| Nitric Oxide Scavenging | Binds NO | Potential use in septic shock |

| Vitamin B12 Activity | Cofactor for enzymes involved in metabolism | Treatment for vitamin B12 deficiency |

| Prolonged Biological Half-Life | Slower urinary excretion | Sustained therapeutic effects |

Propiedades

Número CAS |

13422-51-0 |

|---|---|

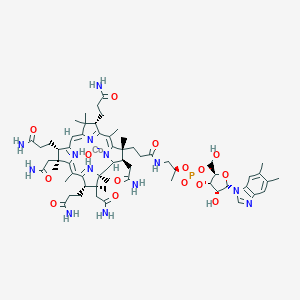

Fórmula molecular |

C62H90CoN13O15P-2 |

Peso molecular |

1347.4 g/mol |

Nombre IUPAC |

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate |

InChI |

InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1 |

Clave InChI |

ITFLMCXLENHUAD-PMEYKKDOSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].[Co+3] |

SMILES isomérico |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

SMILES canónico |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

Color/Form |

Dark red, orthorhombic needles or platelets from water and acetone DARK RED CRYSTALS OR RED CRYSTALLINE POWDER |

melting_point |

200 °C (decomposes) |

Key on ui other cas no. |

13422-51-0 |

Descripción física |

Dark red solid; [Merck Index] Odorless or with a slight odor of acetone; [HSDB] |

Solubilidad |

Moderately sol lower aliphatic alcohols; practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform PRACTICALLY INSOL IN CHLOROFORM |

Sinónimos |

Hydroxo-Cobalamin Hydroxocobalamin Hydroxycobalamin |

Presión de vapor |

2.06X10-11 mm Hg at 25 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.